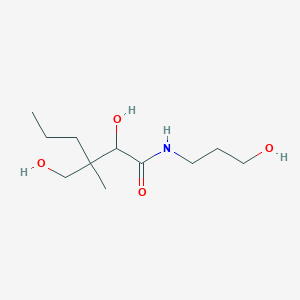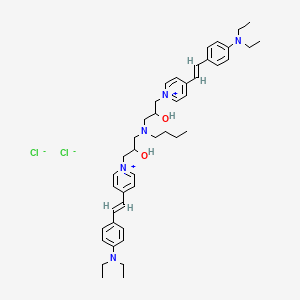
1,1'-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(diethylamino)phenyl)vinyl)pyridinium) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(BUTYLIMINO)BIS(2-HYDROXYPROPANE-1,3-DIYL)]BIS[4-[2-[4-(DIETHYLAMINO)PHENYL]VINYL]PYRIDINIUM] DICHLORIDE is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics and potential utility in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(BUTYLIMINO)BIS(2-HYDROXYPROPANE-1,3-DIYL)]BIS[4-[2-[4-(DIETHYLAMINO)PHENYL]VINYL]PYRIDINIUM] DICHLORIDE typically involves multiple steps, including the formation of intermediate compounds. The process generally starts with the reaction of butylamine with 2-hydroxypropane-1,3-diol to form the butylimino derivative. This intermediate is then reacted with 4-[2-[4-(diethylamino)phenyl]vinyl]pyridinium chloride under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(BUTYLIMINO)BIS(2-HYDROXYPROPANE-1,3-DIYL)]BIS[4-[2-[4-(DIETHYLAMINO)PHENYL]VINYL]PYRIDINIUM] DICHLORIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,1’-[(BUTYLIMINO)BIS(2-HYDROXYPROPANE-1,3-DIYL)]BIS[4-[2-[4-(DIETHYLAMINO)PHENYL]VINYL]PYRIDINIUM] DICHLORIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is employed in biological assays and experiments to study its effects on different biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in the development of new materials and products with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-[(BUTYLIMINO)BIS(2-HYDROXYPROPANE-1,3-DIYL)]BIS[4-[2-[4-(DIETHYLAMINO)PHENYL]VINYL]PYRIDINIUM] DICHLORIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 1,1’-[(BUTYLIMINO)BIS(2-HYDROXYPROPANE-1,3-DIYL)]BIS[4-[2-[4-(DIETHYLAMINO)PHENYL]VINYL]PYRIDINIUM] DICHLORIDE include:
- 1,1’-[(DIMETHYLIMINO)BIS(2-HYDROXYPROPANE-1,3-DIYL)]BIS[4-[2-[4-(DIETHYLAMINO)PHENYL]VINYL]PYRIDINIUM] DICHLORIDE
- 1,1’-[(ETHYLIMINO)BIS(2-HYDROXYPROPANE-1,3-DIYL)]BIS[4-[2-[4-(DIETHYLAMINO)PHENYL]VINYL]PYRIDINIUM] DICHLORIDE
Uniqueness
The uniqueness of 1,1’-[(BUTYLIMINO)BIS(2-HYDROXYPROPANE-1,3-DIYL)]BIS[4-[2-[4-(DIETHYLAMINO)PHENYL]VINYL]PYRIDINIUM] DICHLORIDE lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
85030-34-8 |
|---|---|
Molekularformel |
C44H61Cl2N5O2 |
Molekulargewicht |
762.9 g/mol |
IUPAC-Name |
1-[butyl-[3-[4-[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]amino]-3-[4-[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propan-2-ol;dichloride |
InChI |
InChI=1S/C44H61N5O2.2ClH/c1-6-11-28-47(35-43(50)33-45-29-24-39(25-30-45)14-12-37-16-20-41(21-17-37)48(7-2)8-3)36-44(51)34-46-31-26-40(27-32-46)15-13-38-18-22-42(23-19-38)49(9-4)10-5;;/h12-27,29-32,43-44,50-51H,6-11,28,33-36H2,1-5H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
KZAVLDGHMCLTTM-UHFFFAOYSA-L |
Isomerische SMILES |
CCCCN(CC(O)C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(CC)CC)CC(O)C[N+]3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(CC)CC.[Cl-].[Cl-] |
Kanonische SMILES |
CCCCN(CC(C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(CC)CC)O)CC(C[N+]3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(CC)CC)O.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


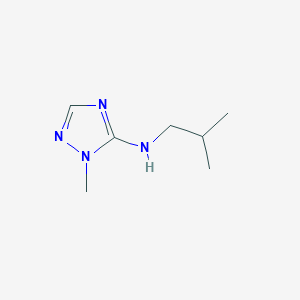


![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)
![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)

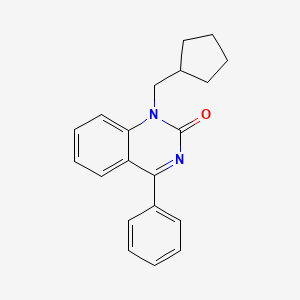
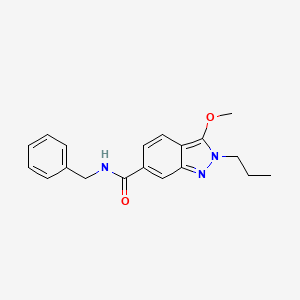
![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)
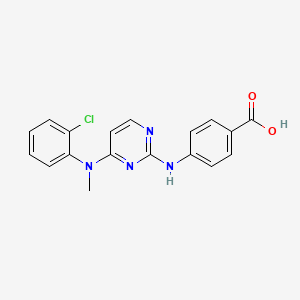
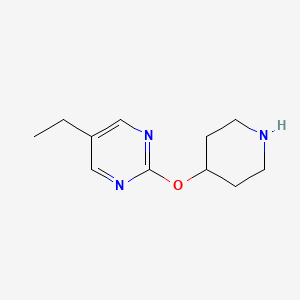
![Tri([5,5'-biquinolin]-8-yl)amine](/img/structure/B13101415.png)
![Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101418.png)
